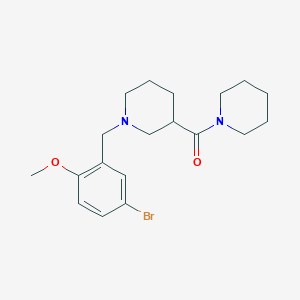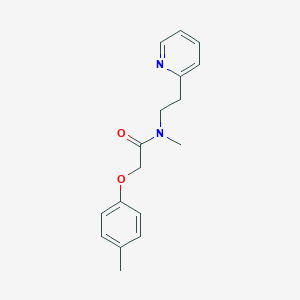
1-(5-Bromo-2-methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine is a chemical compound that belongs to the piperidine class of drugs. It is commonly referred to as BRL-15572, and it has been the subject of scientific research due to its potential therapeutic applications. In
Mécanisme D'action
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of the D3 receptor, BRL-15572 has been shown to modulate the release of dopamine in this pathway, which is thought to be involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Additionally, BRL-15572 has been shown to reduce the activity of the HPA axis, which is involved in the regulation of stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRL-15572 in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor subtype. However, one limitation is that it has relatively low potency compared to other D3 receptor antagonists, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research on BRL-15572. One area of interest is its potential as a treatment for addiction, as the dopamine D3 receptor has been implicated in the development of drug addiction. Additionally, BRL-15572 may have potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, further research is needed to better understand the biochemical and physiological effects of BRL-15572, which may lead to the development of more effective drugs in the future.
Méthodes De Synthèse
The synthesis of BRL-15572 involves the reaction of 5-Bromo-2-methoxybenzylamine with piperidine-3-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction mixture is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
BRL-15572 has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, BRL-15572 has been studied for its potential as an antipsychotic drug.
Propriétés
Nom du produit |
1-(5-Bromo-2-methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine |
|---|---|
Formule moléculaire |
C19H27BrN2O2 |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H27BrN2O2/c1-24-18-8-7-17(20)12-16(18)14-21-9-5-6-15(13-21)19(23)22-10-3-2-4-11-22/h7-8,12,15H,2-6,9-11,13-14H2,1H3 |
Clé InChI |
POCCWDXEMQOTQF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCC3 |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
methanone](/img/structure/B247255.png)

![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)


![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)

![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)